6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide
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Overview
Description
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is a chemical compound with the molecular formula C11H16ClFN4O. It is known for its unique structure, which includes a fluorine atom, a methyl group, and a piperazine ring attached to a picolinamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoronicotinic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with N-methylpiperazine to form the desired picolinamide derivative.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving controlled temperatures, pressures, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-methyl-5-(1-piperazinyl)-2-pyridinecarboxamide
- N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride
Uniqueness
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide stands out due to its unique combination of a fluorine atom and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15FN4O |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17) |
InChI Key |
LISHANRLWVHJOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F |
Origin of Product |
United States |
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